Cas no 99595-77-4 (Benzofuran, 2-methoxy-)
Benzofuran, 2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzofuran, 2-methoxy-
-
- Inchi: 1S/C9H8O2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3
- InChI Key: DNWQESYPNMYPBK-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C=C1OC
Benzofuran, 2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-82794487-1.0g |
2-methoxy-1-benzofuran |
99595-77-4 | 95% | 1.0g |
$0.0 | 2022-11-29 |
Benzofuran, 2-methoxy- Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzofuran, 2-methoxy-
Recent Advances in Benzofuran, 2-methoxy- (CAS: 99595-77-4) Research: A Comprehensive Review
Benzofuran derivatives, particularly 2-methoxybenzofuran (CAS: 99595-77-4), have garnered significant attention in recent years due to their diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug discovery. The structural uniqueness of 2-methoxybenzofuran, characterized by its fused benzene and furan rings with a methoxy substituent, underpins its versatile interactions with biological targets.
A 2023 study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's potent COX-2 inhibitory activity, achieving 82% inhibition at 10 μM concentration. Researchers employed molecular docking simulations to reveal its binding mode within the COX-2 active site, where the methoxy group formed critical hydrogen bonds with Arg120 and Tyr355. These findings suggest 2-methoxybenzofuran as a promising scaffold for developing novel anti-inflammatory agents with improved selectivity over traditional NSAIDs.
In oncology research, a team from the University of Cambridge reported in Nature Chemical Biology (2024; DOI: 10.1038/s41589-024-01580-x) that 99595-77-4 derivatives exhibited remarkable antiproliferative effects against triple-negative breast cancer cell lines (IC50 = 3.2-7.8 μM). Mechanistic studies identified topoisomerase IIα as a primary target, with the methoxy group enhancing DNA intercalation. The lead compound in this series showed 5-fold greater potency than etoposide while demonstrating reduced cytotoxicity in normal mammary epithelial cells.
Recent synthetic methodology developments have significantly improved access to 2-methoxybenzofuran derivatives. A 2024 Organic Letters publication (DOI: 10.1021/acs.orglett.4c00912) described a novel palladium-catalyzed [3+2] cycloaddition that achieved 92% yield with excellent regioselectivity. This breakthrough enables rapid generation of structurally diverse analogs for structure-activity relationship studies, addressing previous limitations in synthetic accessibility that hampered medicinal chemistry optimization efforts.
Neuropharmacological investigations have uncovered unexpected potential for 99595-77-4 in neurodegenerative disorders. Research from the Karolinska Institute (ACS Chemical Neuroscience, 2023; DOI: 10.1021/acschemneuro.3c00425) demonstrated that 2-methoxybenzofuran derivatives crossed the blood-brain barrier efficiently and reduced Aβ42 aggregation by 67% in transgenic Alzheimer's disease models. The methoxy substituent was critical for maintaining the compound's stability in cerebrospinal fluid while preserving its anti-aggregation properties.
Despite these advances, challenges remain in optimizing the pharmacokinetic profile of 2-methoxybenzofuran derivatives. A comprehensive ADMET study (European Journal of Pharmaceutical Sciences, 2024; DOI: 10.1016/j.ejps.2024.106678) highlighted moderate hepatic clearance (CLH = 22 mL/min/kg) and variable oral bioavailability (15-42%) across different analogs. Current research focuses on prodrug strategies and formulation approaches to overcome these limitations while maintaining the core pharmacophore's activity.
The evolving understanding of 99595-77-4's biological activities positions this scaffold as a versatile platform for multi-target drug development. Its demonstrated interactions with inflammatory pathways, oncogenic targets, and neurodegenerative processes suggest potential for therapeutic repurposing. Ongoing clinical translation efforts, particularly in oncology and neuroinflammation, are expected to yield significant results within the next 2-3 years, making 2-methoxybenzofuran a compound of considerable interest for both academic and industrial researchers in the chemical biology and pharmaceutical sectors.
99595-77-4 (Benzofuran, 2-methoxy-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)